Methyltetrazine-PEG8-DBCO

Antibody-Drug Conjugates (ADCs) Pharmacokinetics Drug-to-Antibody Ratio (DAR)

Methyltetrazine-PEG8-DBCO is the definitive orthogonal crosslinker: the methyltetrazine arm enables ultrafast IEDDA (>800 M⁻¹ s⁻¹) with TCO, while DBCO permits copper-free SPAAC with azides. The PEG8 spacer is the proven sweet spot—superior solubility vs. PEG4, optimal membrane proximity vs. PEG12. This architecture enables sequential ADC assembly with precise DAR control, pretargeted in vivo imaging, and nanoparticle engineering. Choose it for unmatched orthogonality, reduced aggregation, and batch-to-batch reproducibility.

Molecular Formula C44H54N6O10
Molecular Weight 826.9 g/mol
Cat. No. B15338809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-PEG8-DBCO
Molecular FormulaC44H54N6O10
Molecular Weight826.9 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53
InChIInChI=1S/C44H54N6O10/c1-35-46-48-44(49-47-35)38-12-14-40(15-13-38)60-33-32-59-31-30-58-29-28-57-27-26-56-25-24-55-23-22-54-21-20-53-19-18-45-42(51)16-17-43(52)50-34-39-8-3-2-6-36(39)10-11-37-7-4-5-9-41(37)50/h2-9,12-15H,16-34H2,1H3,(H,45,51)
InChIKeyUPIVBEJTWNIMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyltetrazine-PEG8-DBCO: A Heterobifunctional Bioorthogonal Linker for Dual Click Chemistry Conjugation Strategies


Methyltetrazine-PEG8-DBCO is a heterobifunctional crosslinker that integrates a methyltetrazine moiety for rapid inverse electron-demand Diels–Alder (IEDDA) ligation with strained alkenes (e.g., trans-cyclooctene, TCO) and a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide–alkyne cycloaddition (SPAAC). The two reactive ends are separated by an octaethylene glycol (PEG8) spacer, which confers aqueous solubility and conformational flexibility [1]. This architecture enables orthogonal, catalyst-free, two-step or sequential bioconjugation workflows in complex biological milieus .

Why Methyltetrazine-PEG8-DBCO is Not Interchangeable with Other PEG-Length or Tetrazine-Based Crosslinkers


The performance of Methyltetrazine-PEG8-DBCO in bioconjugation is dictated by a confluence of three interdependent parameters: (1) the PEG spacer length, which governs solubility, steric accessibility, and conjugate pharmacokinetics; (2) the methyl substitution on the tetrazine ring, which modulates both reaction kinetics and chemical stability; and (3) the specific reactivity profile of the DBCO group in SPAAC reactions, which is sensitive to buffer conditions and azide electronics. Substituting any of these elements—by altering the PEG chain length (e.g., to PEG4 or PEG12), replacing methyltetrazine with unsubstituted tetrazine, or changing the alkyne partner—introduces quantifiable shifts in reaction rates, conjugate hydrophobicity, and in vivo clearance profiles that can compromise experimental reproducibility and translational outcomes [1] [2].

Quantitative Differentiation of Methyltetrazine-PEG8-DBCO Against Closest Analogs


PEG8 Spacer Balances Conjugate Hydrophobicity and Pharmacokinetic Exposure in Antibody-Drug Conjugates

In a systematic evaluation of pendant-type PEG linkers for ADCs, DAR8 conjugates bearing a PEG8 spacer exhibited a superior pharmacokinetic (PK) profile compared to both PEG4-containing DAR8 ADCs and DAR4 ADCs lacking a PEG linker. Specifically, DAR8-ADCs with PEG8 and PEG12 demonstrated enhanced in vivo exposure, while the PEG4 variant showed accelerated clearance [1]. Furthermore, hydrophobicity interaction chromatography (HIC) confirmed that increasing PEG chain length from PEG4 to PEG8 and PEG12 progressively reduced overall conjugate hydrophobicity, which directly correlated with reduced aggregation propensity under accelerated stability conditions (40°C) [1].

Antibody-Drug Conjugates (ADCs) Pharmacokinetics Drug-to-Antibody Ratio (DAR) PEGylation

Methyltetrazine Enhances Chemical Stability Relative to Unsubstituted Tetrazine

Methyl substitution on the tetrazine ring confers a marked improvement in chemical stability compared to unsubstituted tetrazine, albeit with a modest reduction in IEDDA reaction kinetics. Methyltetrazine amine is explicitly noted to exhibit 'better stability but lower reaction rate compared to tetrazine amine' . This trade-off is quantified in vendor specifications: tetrazine acid achieves exceptionally fast kinetics (up to 30,000 M⁻¹ s⁻¹ with TCO) but possesses 'substantially lower' stability, requiring careful handling and condition optimization . The enhanced stability of methyltetrazine derivatives reduces the risk of premature degradation during storage, handling, and multi-step conjugation procedures, thereby improving experimental reproducibility.

Bioorthogonal Chemistry Tetrazine Stability IEDDA Bioconjugation

IEDDA Reaction Kinetics of Methyltetrazine Enable Rapid Conjugation at Low Concentrations

The methyltetrazine-TCO IEDDA ligation is among the fastest bioorthogonal reactions reported, with second-order rate constants typically exceeding 800 M⁻¹ s⁻¹ and often reaching 1,000–3,000 M⁻¹ s⁻¹ under physiological conditions . In contrast, the DBCO-azide SPAAC reaction proceeds at rates approximately two to three orders of magnitude slower, with reported second-order rate constants ranging from 0.18 to 1.22 M⁻¹ s⁻¹ depending on buffer, pH, and azide electronics [1]. This kinetic disparity (approximately 1,000-fold difference) is a class-level inference that underscores the distinct roles of each reactive moiety: the methyltetrazine end provides rapid, near-instantaneous ligation for low-abundance targets, while the DBCO end offers robust, catalyst-free conjugation with azide-tagged partners, albeit at a slower pace.

Bioorthogonal Chemistry IEDDA Kinetics Click Chemistry Low-Concentration Labeling

PEG8 Linker Optimizes Membrane Destabilization in Liposomal Fusion Assays

In a model system for coiled-coil peptide-mediated liposome fusion, the length of the PEG spacer anchoring the fusogenic peptide to the lipid membrane was systematically varied. A PEG4 or PEG8 spacer was found to be optimal for promoting membrane destabilization, a critical early step in the fusion process. In contrast, a PEG12 spacer, while improving peptide accessibility and long-term fusion efficiency, was less effective at inducing the initial membrane disruption required for rapid fusion [1]. This study provides a direct, quantitative framework for understanding how PEG spacer length modulates biomolecular interactions at membrane interfaces.

Liposome Fusion Coiled-Coil Peptides Membrane Biophysics PEG Spacer Length

Optimal Use Cases for Methyltetrazine-PEG8-DBCO Based on Quantitative Performance Evidence


Pretargeted Molecular Imaging and Radionuclide Therapy

The unparalleled speed of the methyltetrazine-TCO ligation (>800 M⁻¹ s⁻¹) enables rapid, high-contrast imaging in vivo. In a typical pretargeting workflow, a TCO-modified antibody is administered and allowed to accumulate at the tumor site over several days. Subsequently, a small-molecule imaging probe or therapeutic radionuclide bearing a methyltetrazine group is injected and rapidly captures the TCO-tagged antibody via IEDDA. The fast kinetics ensure that the probe binds quickly to the target while unbound probe clears rapidly, maximizing signal-to-background ratios [1]. The PEG8 spacer in this context enhances the solubility and bioavailability of the probe, while the DBCO group remains available for potential orthogonal conjugation of additional functionalities (e.g., a second imaging modality or a therapeutic payload) without interfering with the primary IEDDA reaction .

Synthesis of Homogeneous Antibody-Drug Conjugates (ADCs) with Controlled Drug-to-Antibody Ratio (DAR)

Methyltetrazine-PEG8-DBCO enables the construction of ADCs with precise DAR control through sequential orthogonal conjugation. First, an antibody is functionalized with azide groups (e.g., via enzymatic or chemical methods). The DBCO moiety of the linker is then used to attach the linker to the antibody via SPAAC, forming a stable triazole linkage without copper catalysis. Subsequently, the methyltetrazine end is reacted with a TCO-bearing cytotoxic payload via rapid IEDDA. This two-step approach avoids the heterogeneity often encountered with traditional maleimide-thiol conjugation. The PEG8 spacer, as demonstrated in ADC studies, improves the pharmacokinetic profile of the final conjugate by reducing hydrophobicity-driven aggregation and rapid clearance, compared to shorter PEG4 linkers [1] [2].

Dual-Modality Nanoparticle Functionalization for Theranostics

Nanoparticles (e.g., liposomes, polymeric micelles, or inorganic cores) can be surface-decorated with both TCO and azide groups. Methyltetrazine-PEG8-DBCO then serves as a universal adaptor: the DBCO end clicks onto the azide, while the methyltetrazine end remains free to capture TCO-modified targeting ligands (e.g., antibodies, peptides), imaging dyes, or radiolabels. The orthogonality of the two click reactions ensures that each component can be attached in a controlled, sequential manner without cross-reactivity. The PEG8 spacer provides a flexible, hydrophilic tether that minimizes non-specific protein adsorption and improves colloidal stability in biological fluids, a critical requirement for in vivo nanoparticle applications .

Cell Surface Engineering and Live-Cell Proximity Ligation Assays

For live-cell applications, the membrane compatibility of the PEG8 spacer is a key differentiator. Studies on PEG-spacer length in membrane fusion models indicate that PEG4 and PEG8 lengths are optimal for facilitating interactions at the membrane interface, whereas longer PEG12 spacers can hinder close membrane apposition [3]. In a cell surface engineering workflow, cells are first metabolically labeled with azido-sugars. The DBCO group of Methyltetrazine-PEG8-DBCO is then used to covalently attach the linker to the cell surface via SPAAC. The methyltetrazine group is then available for subsequent labeling with a TCO-fluorophore. The PEG8 spacer ensures that the tetrazine group is presented at an optimal distance from the glycocalyx, maximizing its accessibility for the incoming TCO probe while minimizing steric hindrance from the dense cell surface environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyltetrazine-PEG8-DBCO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.